molecular formula C12H21NO2 B13299810 3-(Azocan-2-yl)oxan-4-one

3-(Azocan-2-yl)oxan-4-one

Cat. No.: B13299810
M. Wt: 211.30 g/mol
InChI Key: RVLUXTPKUDMDHR-UHFFFAOYSA-N
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Description

3-(Azocan-2-yl)oxan-4-one is a chemical compound with the molecular formula C12H21NO2 It is a heterocyclic compound containing both an azocane ring and an oxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-2-yl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azocane derivatives with oxanone precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-2-yl)oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Azocan-2-yl)oxan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azocan-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3-oxazoline: A compound with a similar oxanone ring but different substituents.

    6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile: A compound with a similar heterocyclic structure but different functional groups.

Uniqueness

3-(Azocan-2-yl)oxan-4-one is unique due to its specific combination of an azocane ring and an oxanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-(azocan-2-yl)oxan-4-one

InChI

InChI=1S/C12H21NO2/c14-12-6-8-15-9-10(12)11-5-3-1-2-4-7-13-11/h10-11,13H,1-9H2

InChI Key

RVLUXTPKUDMDHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(CC1)C2COCCC2=O

Origin of Product

United States

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